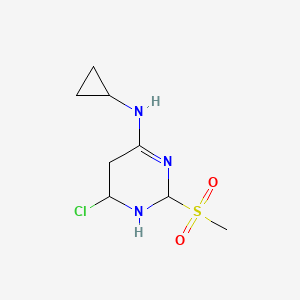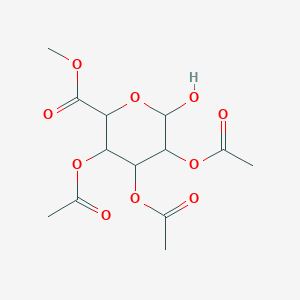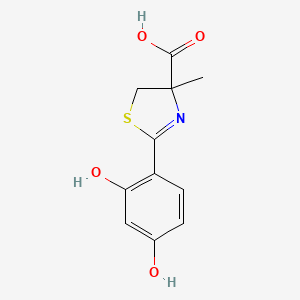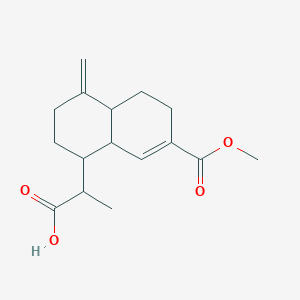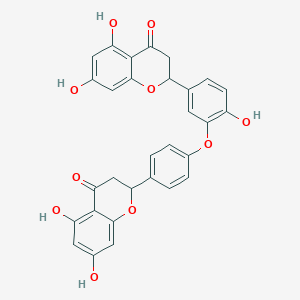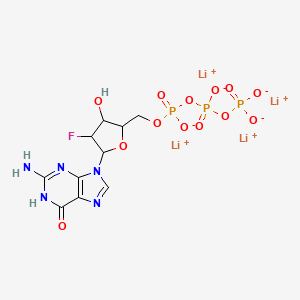
Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-2'-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-2’-fluoro- is a modified nucleotide analog. It is structurally similar to guanosine triphosphate but with a fluorine atom replacing the hydroxyl group at the 2’ position of the ribose sugar. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-2’-fluoro- typically involves multi-step organic synthesis. The starting material is often guanosine, which undergoes selective fluorination at the 2’ position. This is followed by phosphorylation to introduce the triphosphate group. The reaction conditions usually require the use of protective groups to prevent unwanted side reactions and high-purity reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-2’-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom at the 2’ position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized nucleotides, while substitution reactions can produce a range of modified nucleotides with different functional groups.
Aplicaciones Científicas De Investigación
Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-2’-fluoro- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: Employed in studies of DNA and RNA synthesis, as well as in the investigation of enzyme mechanisms.
Medicine: Potential therapeutic applications, including antiviral and anticancer research.
Industry: Utilized in the production of diagnostic reagents and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-2’-fluoro- involves its incorporation into nucleic acids. The fluorine modification at the 2’ position affects the compound’s interaction with enzymes and other biomolecules. This can lead to the inhibition of nucleic acid synthesis or the alteration of enzyme activity, depending on the specific context. The compound targets various molecular pathways, including those involved in DNA replication and repair.
Comparación Con Compuestos Similares
Similar Compounds
Guanosine triphosphate: The parent compound, without the fluorine modification.
2’-Deoxyguanosine triphosphate: Lacks the hydroxyl group at the 2’ position but does not have the fluorine atom.
Fluorodeoxyuridine triphosphate: Another fluorinated nucleotide analog used in similar applications.
Uniqueness
The presence of the fluorine atom at the 2’ position in Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-2’-fluoro- imparts unique properties, such as increased stability and altered reactivity. These characteristics make it particularly valuable in applications where traditional nucleotides may not be suitable.
Propiedades
IUPAC Name |
tetralithium;[[[5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN5O13P3.4Li/c11-4-6(17)3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18;;;;/h2-4,6,9,17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18);;;;/q;4*+1/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOLJZVLZBIRPD-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F)N=C(NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FLi4N5O13P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea](/img/no-structure.png)

